Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-ene-1-carboxylate Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-ene-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1536395-80-8
VCID: VC11722005
InChI: InChI=1S/C15H25BO4/c1-6-18-13(17)11-8-7-9-12(10-11)16-19-14(2,3)15(4,5)20-16/h10-11H,6-9H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(CCC2)C(=O)OCC
Molecular Formula: C15H25BO4
Molecular Weight: 280.17 g/mol

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-ene-1-carboxylate

CAS No.: 1536395-80-8

Cat. No.: VC11722005

Molecular Formula: C15H25BO4

Molecular Weight: 280.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-ene-1-carboxylate - 1536395-80-8

Specification

CAS No. 1536395-80-8
Molecular Formula C15H25BO4
Molecular Weight 280.17 g/mol
IUPAC Name ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-ene-1-carboxylate
Standard InChI InChI=1S/C15H25BO4/c1-6-18-13(17)11-8-7-9-12(10-11)16-19-14(2,3)15(4,5)20-16/h10-11H,6-9H2,1-5H3
Standard InChI Key NHKKKXHQIGJDOF-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(CCC2)C(=O)OCC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(CCC2)C(=O)OCC

Introduction

Structural and Molecular Properties

Molecular Architecture

The IUPAC name of this compound, ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-ene-1-carboxylate, reflects its complex structure. The cyclohexene ring is substituted at the 3-position with a dioxaborolane group and at the 1-position with an ethyl carboxylate ester. The dioxaborolane moiety, a cyclic boronic ester, enhances the compound’s stability and reactivity in cross-coupling reactions.

Key Structural Features:

  • Cyclohexene Ring: Introduces steric and electronic effects that influence reaction selectivity.

  • Dioxaborolane Group: A pinacol boronic ester that facilitates Suzuki-Miyaura couplings.

  • Ethyl Carboxylate: Provides solubility in organic solvents and modulates electronic properties.

Physicochemical Data

The compound’s canonical SMILES string, B1(OC(C(O1)(C)C)(C)C)C2=CC(CCC2)C(=O)OCC, encodes its structural connectivity. Its InChIKey, NHKKKXHQIGJDOF-UHFFFAOYSA-N, serves as a unique identifier in chemical databases.

PropertyValue
Molecular FormulaC15H25BO4\text{C}_{15}\text{H}_{25}\text{BO}_4
Molecular Weight280.17 g/mol
CAS Number1536395-80-8
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(CCC2)C(=O)OCC
InChIKeyNHKKKXHQIGJDOF-UHFFFAOYSA-N

Chemical Reactivity and Reaction Mechanisms

Suzuki-Miyaura Cross-Coupling

The compound’s primary application lies in Suzuki-Miyaura reactions, where it acts as a boronic ester coupling partner. The general mechanism involves:

  • Oxidative Addition: A palladium catalyst reacts with an aryl halide to form a Pd(II) complex.

  • Transmetallation: The boronic ester transfers its aryl group to the Pd(II) center.

  • Reductive Elimination: The Pd(0) catalyst releases the biaryl product, regenerating the catalytic cycle.

This reactivity enables the synthesis of complex aryl-cyclohexene hybrids, valuable in drug discovery.

Secondary Reactions

  • Oxidation: The boronic ester can be oxidized to a boronic acid (B(OH)2\text{B(OH)}_2) using hydrogen peroxide.

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the ester to a primary alcohol.

Applications in Organic Synthesis and Materials Science

Pharmaceutical Intermediates

The compound’s ability to form carbon-carbon bonds makes it indispensable in synthesizing bioactive molecules. For example:

  • Anticancer Agents: Hybrid structures combining cyclohexene and aryl motifs exhibit tubulin inhibition.

  • Antibacterial Compounds: Boron-containing analogs show promise against multidrug-resistant pathogens.

Advanced Materials

  • Polymer Chemistry: Serves as a monomer in conjugated polymers for organic electronics.

  • Coordination Complexes: The dioxaborolane group chelates metals, enabling catalyst design.

Comparison with Related Boronic Esters

CompoundKey DifferencesApplications
Phenylboronic Acid Pinacol EsterAromatic vs. aliphatic backboneSuzuki couplings
Vinylboronic Acid Neopentyl Glycol EsterAlkenyl group vs. cyclohexeneOlefin metathesis

The cyclohexene ring in Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-ene-1-carboxylate enhances steric bulk, improving selectivity in asymmetric syntheses.

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